The synthesis of Mth-DL-isoleucine can be achieved through several methods, with the Strecker synthesis being one of the most notable approaches. This method involves the reaction of an aldehyde with sodium cyanide or potassium cyanide in the presence of ammonia or ammonium chloride to form an alpha-amino nitrile. The subsequent hydrolysis of this nitrile in an acidic medium yields the corresponding alpha-amino carboxylic acid, which in this case is isoleucine.
Mth-DL-isoleucine has a molecular formula of and a molecular weight of approximately 115.18 g/mol. The structure features a branched aliphatic chain with an amino group () and a carboxylic acid group ().
Mth-DL-isoleucine participates in various chemical reactions typical for amino acids, including:
The mechanism of action for Mth-DL-isoleucine primarily revolves around its role as a substrate for protein synthesis and its involvement in metabolic pathways. It serves as a precursor for various metabolites through transamination processes.
Mth-DL-isoleucine exhibits several notable physical and chemical properties:
Mth-DL-isoleucine is generally stable under physiological conditions but can undergo degradation under extreme pH or temperature conditions.
Mth-DL-isoleucine finds applications across various fields:
Isoleucine exhibits a dualistic impact on glucose metabolism, acting as both a regulator of insulin sensitivity and a contributor to metabolic dysfunction. In skeletal muscle, isoleucine enhances glucose uptake by upregulating GLUT4 transporter expression and promoting its translocation to the plasma membrane. This process is mediated through AMPK-dependent pathways, which increase cellular energy sensing and glucose utilization [3] [6]. Mechanistically, isoleucine metabolites activate PPARγ coactivators, amplifying mitochondrial oxidative capacity and facilitating glucose oxidation [7].
Conversely, chronic elevation of circulating isoleucine is strongly associated with insulin resistance in obese and diabetic states. This paradox stems from isoleucine-induced mTOR overactivation, which triggers IRS-1 serine phosphorylation and subsequent inhibition of insulin receptor signaling [1] [4]. Hepatic gluconeogenesis is further exacerbated by isoleucine’s role as a substrate for anaplerotic reactions, replenishing oxaloacetate pools that fuel glucose production [5]. Notably, SARS-CoV-2 modeling studies reveal that viral replication competes for host isoleucine reserves, depleting substrates for TCA cycle intermediates and exacerbating metabolic imbalance in infected patients [5].
Table 1: Isoleucine's Bidirectional Effects on Glucose Metabolism
Physiological Context | Molecular Mechanism | Metabolic Outcome |
---|---|---|
Acute exposure | ↑ AMPK activation → GLUT4 translocation | Enhanced glucose uptake |
Chronic elevation | mTOR overactivation → IRS-1 inhibition | Insulin resistance |
Viral infection | Isoleucine depletion → TCA cycle disruption | Hyperglycemia |
Obesity | ↑ Hepatic anaplerosis → gluconeogenesis boost | Fasting glucose elevation |
Hepatic responses to isoleucine exhibit dimorphic regulation between sexes, driven by hormonal and genetic factors. In male mammalian models, isoleucine restriction reprograms liver metabolism by activating PPARα-dependent fatty acid β-oxidation, reducing lipid accumulation and enhancing ketogenesis. This process is amplified by androgen receptor signaling, which upregulates Ppara expression and downstream target genes [4] [8]. Conversely, female hepatocytes prioritize amino acid conservation during isoleucine scarcity, redirecting carbon skeletons toward glutathione synthesis via enhanced Gclm (glutamate-cysteine ligase) expression. This divergence is attributed to estrogen-mediated suppression of BCAA catabolic enzymes, particularly the mitochondrial branched-chain ketoacid dehydrogenase (BCKDH) complex [4].
Single-cell transcriptomics of hepatic tissue reveals zonation-specific effects: periportal hepatocytes increase ureagenesis during isoleucine excess, while pericentral cells activate xenobiotic detoxification pathways. This spatial reprogramming correlates with sex-dependent mTORC1 activity, where male mice exhibit higher mTOR-driven lipogenic flux in zone 3 hepatocytes [8]. Such metabolic partitioning explains why isoleucine restriction more effectively reduces hepatic steatosis in males, whereas females maintain redox homeostasis through enhanced antioxidant capacity [4].
Table 2: Sex-Specific Hepatic Responses to Isoleucine
Metabolic Process | Male-Specific Regulation | Female-Specific Regulation |
---|---|---|
Lipid metabolism | ↑ PPARα → β-oxidation & ketogenesis | Estrogen-mediated BCKDH suppression |
Redox balance | Moderate GSH synthesis | ↑ Gclm → Enhanced GSH production |
Zonation specialization | Zone 3: ↑ mTOR-driven lipogenesis | Zone 2: ↑ amino acid conservation |
Transcriptional control | Androgen-dependent Ppara activation | ERα-mediated Slc7a5 (LAT1) inhibition |
Dietary restriction of isoleucine extends median lifespan by 33% in genetically heterogeneous UM-HET3 male mice and reduces frailty scores by enhancing mitochondrial proteostasis. This longevity effect operates via ATF4-independent mechanisms, distinguishing it from general amino acid restriction [4]. Isoleucine-limited diets activate hepatic FGF21 signaling, which systemically modulates energy expenditure and stress resistance. Molecular analyses show reduced ceramide biosynthesis in hepatic tissue, lowering lipotoxic stress and inflammasome activation [4].
In diapausing insects (Arma chinensis), isoleucine scarcity triggers a conserved survival program characterized by TCA cycle suppression and glycogen-to-trehalose conversion. This metabolic switch preserves redox balance through glutathione recycling, enabling extended survival under stress conditions [10]. Notably, transcriptomic profiling reveals that isoleucine depletion downregulates insulin-like peptides (ILPs) while upregulating FOXO transcription factors, mimicking conserved longevity pathways in mammals [10]. The shared hallmark across species is preserved protein homeostasis, achieved through isoleucine-mediated suppression of ubiquitin-proteasome system (UPS) components like MuRF1 and Atrogin-1 [7] [10].
Table 3: Isoleucine Restriction in Longevity Models
Organism/Model | Key Metabolic Shifts | Lifespan Impact |
---|---|---|
UM-HET3 mice | ↓ Ceramides → reduced lipotoxicity | ↑ Median lifespan (33% in males) |
↑ Hepatic FGF21 → systemic stress resistance | ↓ Frailty progression | |
Arma chinensis (insect) | TCA cycle suppression → energy conservation | Survival extension to 300 days |
↑ Trehalose → cryoprotection | ↑ Cold tolerance | |
Common mechanisms | ↓ UPS activation → protein homeostasis | Delayed age-related decline |
Isoleucine engages in competitive transport dynamics with leucine and valine via shared L-type amino acid transporters (LAT1/Slc7a5). This competition creates a hierarchical uptake system where leucine dominates mTORC1 activation, while isoleucine preferentially modulates glucose transporter trafficking [6] [9]. Within cells, isoleucine metabolism generates distinct effectors: its transamination produces α-keto-β-methylvalerate (KMV), which uniquely inhibits BCKDH kinase (BDK), thereby promoting BCAA oxidation [6]. This contrasts with leucine-derived α-ketoisocaproate (KIC), which primarily activates mTORC1 [9].
Single-cell network analyses in cancers reveal tissue-specific rewiring of BCAA metabolism. Pancreatic ductal adenocarcinoma (PDAC) cells utilize isoleucine as a nitrogen source for glutamate synthesis, while non-small cell lung cancer (NSCLC) cells prioritize its carbon backbone for TCA cycle anaplerosis [1] [8]. Such divergence is governed by oncogenic drivers: KRAS-mutant cells upregulate BCAT1 to shunt isoleucine toward nucleotide biosynthesis, whereas p53-null tumors enhance BCKDHB expression to fuel oxidative phosphorylation [1]. The metabolic crosstalk between isoleucine and other BCAAs is further modulated by gut microbiota-derived metabolites, particularly microbial isobutyrate, which inhibits host isoleucine catabolism [6].
Table 4: Isoleucine Crosstalk with BCAA Pathways
Interaction Node | Molecular Mechanism | Functional Consequence |
---|---|---|
Transport competition | LAT1 affinity: Leu > Ile > Val | Isoleucine uptake modulation |
Catabolite signaling | KMV inhibits BDK → BCKDH activation | Enhanced BCAA oxidation |
Tissue-specific flux | PDAC: Nitrogen donation → glutamate synthesis | Supports antioxidant defenses |
NSCLC: Anaplerosis → TCA cycle fueling | ATP production for proliferation | |
Microbial modulation | Gut microbiota-derived isobutyrate | Suppression of hepatic BCKDH activity |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8